molecular formula C6H9NO3 B1330842 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- CAS No. 2564-94-5

2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-

Cat. No. B1330842
CAS RN: 2564-94-5
M. Wt: 143.14 g/mol
InChI Key: UWVCKXVPDINNHW-UHFFFAOYSA-N
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Description

The compound "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-" is a derivative of 2-butenoic acid, which is characterized by the presence of a dimethylamino group and an oxo group. This structure places it within a class of compounds that exhibit a variety of biological activities and are of interest in the field of organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-oxo-4-(pyridin-3-ylamino)butanoic acid involves single crystal X-ray diffraction studies to analyze the molecular and crystal structure . Another study reports the synthesis of a series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids through the interaction of aroylpyruvic acids with tert-butylamine . Additionally, (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene, a closely related compound, is prepared from 1-benzoylamino-2-propanone and N,N-dimethylformamide dimethyl acetal . These methods provide a basis for the synthesis of the compound , suggesting that similar techniques could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is characterized by strong O-H...N hydrogen bonded chains and C-H...O interactions, resulting in a three-dimensional supramolecular structure . Another study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals a one-dimensional helical columnar structure stabilized by hydrogen bonds and C-H...O interactions . These findings suggest that "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-" may also exhibit interesting structural features due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, with (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene being converted into various products through reactions with hydrazines, primary amines, and dimethylbarbituric acid . These reactions demonstrate the potential for diverse chemical transformations involving the carbonyl and amino groups, which could also be applicable to "2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class are influenced by their molecular structure. For instance, the synthesized 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids are described as colorless crystalline substances with varying solubility in different solvents . These properties are important for their potential applications in pharmaceuticals, where solubility and crystallinity can affect bioavailability and drug formulation.

Scientific Research Applications

Synthesis and Derivatization

  • Microwave-Assisted Synthesis: The microwave-assisted synthesis of 4-oxo-2-butenoic acids, including 2-butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z), offers a route for creating biologically active species and intermediates for further derivatization (Uguen et al., 2021).
  • Synthesis of Derivatives: The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrates the potential for creating active molecules from butenoic acid derivatives (Oktay et al., 2016).

Biological Activity

  • Antimicrobial and Analgesic Properties: Research shows that certain derivatives of 4-oxo-2-butenoic acid exhibit antimicrobial and analgesic activities, highlighting their potential in medicinal chemistry (Koz’minykh et al., 2004).

Crystallization and Structural Studies

  • Polymorphic Mixtures: The compound is known to have polymorphs, as demonstrated in the study of its crystallization from different solutions, highlighting its structural complexity (Nakata et al., 2009).

Chemical Reactions and Transformations

  • Preparation of Pyrazoles: The compound can undergo chemical transformations to create pyrazoles, which are important in various chemical and pharmaceutical applications (Stanovnik et al., 2002).

Potential in Material Science

  • Anticorrosion Coating: Poly4-(nicotinamido)-4-oxo-2-butenoic acid, derived from the compound, has been studied for its use as an anticorrosion coating on stainless steel surfaces (Habeeb & Saleh, 2021).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-(dimethylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCKXVPDINNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329195
Record name 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-

CAS RN

2564-94-5
Record name 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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